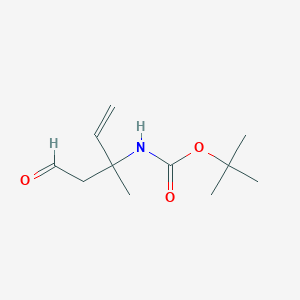

N-Boc-(+/-)-amino-3-methylpent-4-enal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-methyl-5-oxopent-1-en-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-6-11(5,7-8-13)12-9(14)15-10(2,3)4/h6,8H,1,7H2,2-5H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBXKMLKJQUSVMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Catalytic Transformations of N Boc Amino 3 Methylpent 4 Enal

Dienamine-Mediated Reactivity of Alpha,Beta-Unsaturated Aldehydes

The reaction of an α,β-unsaturated aldehyde, such as N-Boc-(+/-)-amino-3-methylpent-4-enal, with a chiral secondary amine catalyst leads to the formation of a dienamine intermediate. This activation mode alters the electronic properties of the substrate, enabling reactions at the α- and γ-positions. The dienamine intermediate can exhibit different activation pathways, leading to a variety of functionalizations.

Nucleophilic Addition Reactions (e.g., Michael Additions)

In dienamine catalysis, the γ-position of the α,β-unsaturated aldehyde becomes susceptible to nucleophilic attack. This allows for Michael addition reactions with various nucleophiles. For instance, the reaction of γ,γ-disubstituted α,β-unsaturated aldehydes with nitroolefins has been shown to proceed with high chemo- and α-regioselectivity, as well as excellent diastereo- and enantioselectivities. The resulting Michael adducts can be converted into optically pure cyclic frameworks.

| Entry | Aldehyde | Nitroolefin | Catalyst | Product | Yield (%) | dr | ee (%) |

| 1 | γ,γ-dimethyl-α,β-unsaturated aldehyde | β-nitrostyrene | Diphenylprolinol silyl (B83357) ether | Michael adduct | 95 | >99:1 | 96 |

| 2 | γ-methyl-γ-phenyl-α,β-unsaturated aldehyde | β-nitrostyrene | Diphenylprolinol silyl ether | Michael adduct | 92 | 98:2 | 94 |

| 3 | γ,γ-diethyl-α,β-unsaturated aldehyde | (E)-1-nitro-3-phenylprop-1-ene | Diphenylprolinol silyl ether | Michael adduct | 88 | 97:3 | 93 |

This table presents data for analogous γ,γ-disubstituted α,β-unsaturated aldehydes to illustrate the potential reactivity of this compound in dienamine-mediated Michael additions.

Pericyclic Reactions (e.g., [4+2], [3+2], [2+2] Cycloadditions)

Dienamine intermediates can also participate in pericyclic reactions, where the dienamine acts as the electron-rich diene component in cycloadditions. These reactions are powerful tools for the construction of complex cyclic systems with high stereocontrol. For example, dienamine-mediated [4+2] cycloadditions (Diels-Alder reactions) with various dienophiles can lead to the formation of highly substituted cyclohexene (B86901) derivatives. The stereospecificity of these reactions is a key feature, often proceeding through a concerted mechanism.

| Entry | Diene Precursor (Aldehyde) | Dienophile | Catalyst | Cycloaddition Type | Product | Yield (%) | ee (%) |

| 1 | Crotonaldehyde | N-benzylmaleimide | MacMillan's catalyst | [4+2] | Endo-adduct | 96 | 99 |

| 2 | Cinnamaldehyde | Diethyl azodicarboxylate | Jørgensen-Hayashi catalyst | [4+2] | Tetrahydropyridazine | 85 | 92 |

| 3 | 2-Hexenal | (E)-Methyl 2-oxo-3-butenoate | Proline | [4+2] | Dihydropyran | 78 | 95 |

This table showcases representative dienamine-mediated pericyclic reactions with various α,β-unsaturated aldehydes, indicating the expected reactivity pattern for this compound.

Intramolecular Cyclization Cascades (e.g., Rauhut-Currier, Aza-Morita-Baylis-Hillman)

The functionality within this compound allows for the possibility of intramolecular cyclization cascades following an initial dienamine-mediated reaction. These cascade reactions can lead to the rapid assembly of complex molecular architectures from simple starting materials. For example, a multicomponent one-pot cascade approach has been described for the synthesis of enantiomerically enriched methylene-bridged benzo nih.govnih.govoxazocines, initiated by a dienamine-mediated γ-selective Mannich reaction followed by cyclization. nih.gov Such cascade reactions often involve the formation of multiple C-C or C-heteroatom bonds in a single operation.

N-Heterocyclic Carbene (NHC) Catalysis and Homoenolate Chemistry

N-Heterocyclic carbenes (NHCs) are a versatile class of organocatalysts that can induce umpolung (polarity inversion) reactivity in aldehydes. When an NHC reacts with an α,β-unsaturated aldehyde like this compound, it can generate a homoenolate equivalent, which acts as a nucleophile at the γ-carbon.

Generation and Reactivity of Breslow Intermediates

The key step in many NHC-catalyzed reactions is the formation of a Breslow intermediate. This intermediate is generated by the nucleophilic attack of the NHC on the aldehyde carbonyl, followed by a proton transfer. nih.gov In the case of α,β-unsaturated aldehydes, an extended conjugate form of the Breslow intermediate, the homoenolate, is formed. This species is a potent nucleophile and can react with a variety of electrophiles. The formation of the Breslow intermediate is crucial for the catalytic applications of NHCs. nih.gov

Cooperative Catalysis with Brønsted Acids in Lactam Synthesis

A significant application of NHC-generated homoenolates is in cooperative catalysis with a Brønsted acid for the synthesis of γ-lactams. In this process, the NHC generates the homoenolate from the α,β-unsaturated aldehyde, while the Brønsted acid activates an imine electrophile. The subsequent nucleophilic attack of the homoenolate on the activated imine, followed by intramolecular cyclization, affords the trans-γ-lactam with high diastereo- and enantioselectivity. This cooperative approach has been successfully applied to a range of α,β-unsaturated aldehydes and imines.

| Entry | Enal | Imine | NHC Precursor | Brønsted Acid | Product | Yield (%) | dr | ee (%) |

| 1 | Cinnamaldehyde | N-benzylideneaniline | Triazolium salt | Benzoic acid | trans-γ-Lactam | 95 | >20:1 | 92 |

| 2 | Crotonaldehyde | N-(4-methoxybenzylidene)aniline | Triazolium salt | o-Chlorobenzoic acid | trans-γ-Lactam | 88 | 15:1 | 90 |

| 3 | (E)-4-methylpent-2-enal | N-benzylideneaniline | Triazolium salt | Benzoic acid | trans-γ-Lactam | 73 | >20:1 | 88 |

This table provides examples of cooperative NHC and Brønsted acid catalysis in the synthesis of trans-γ-lactams from various enals, illustrating the potential synthetic utility of this compound in such transformations.

Palladium-Catalyzed Asymmetric Allylation Reactions

Palladium-catalyzed asymmetric allylation is a powerful tool for the formation of carbon-carbon bonds with high stereocontrol. In the context of this compound, this reaction allows for the introduction of an allyl group at the α-position, leading to the formation of a quaternary stereocenter.

Direct Alpha-Allylation of Aldehydes via Enamine Intermediates

The direct α-allylation of aldehydes, such as this compound, can be effectively achieved through a synergistic catalytic system that combines palladium catalysis with enamine catalysis. In this approach, the aldehyde reacts with a chiral secondary amine to form a nucleophilic enamine intermediate in situ. This enamine then attacks a π-allyl palladium complex, which is generated from an allylic precursor. This dual catalytic cycle enables the enantioselective formation of the α-allylated product.

The general mechanism involves the formation of the enamine from the aldehyde and a chiral amine catalyst. Concurrently, a palladium(0) catalyst reacts with an allylic electrophile to form the electrophilic π-allyl palladium(II) complex. The stereochemical outcome of the reaction is controlled by the chiral environment provided by the amine catalyst during the nucleophilic attack of the enamine on the palladium complex.

While specific data for this compound is not extensively documented in publicly available literature, the reactivity of similar α-branched aldehydes in this transformation provides valuable insights. Research has shown that a variety of α-branched aldehydes can undergo this reaction with high yields and enantioselectivities.

Table 1: Illustrative Examples of Palladium-Catalyzed Asymmetric α-Allylation of α-Branched Aldehydes via Enamine Intermediates

| Aldehyde Substrate | Allylic Partner | Chiral Amine Catalyst | Palladium Catalyst | Solvent | Yield (%) | ee (%) |

| 2-Methylpropanal | Allyl acetate (B1210297) | (S)-Proline | Pd(PPh₃)₄ | Dichloromethane (B109758) | 85 | 92 |

| 2-Phenylpropanal | Cinnamyl acetate | (S)-Diphenylprolinol silyl ether | [Pd(allyl)Cl]₂ | Toluene | 90 | 95 |

| Cyclohexanecarboxaldehyde | Allyl acetate | (S)-Proline t-butyl ester | Pd₂(dba)₃ | Dioxane | 88 | 90 |

Note: This table presents generalized data for α-branched aldehydes to illustrate the potential of the reaction, as specific data for this compound is not available.

Counterion-Enhanced Catalysis Systems

To further improve the efficiency and enantioselectivity of the palladium-catalyzed α-allylation of aldehydes, counterion-enhanced catalysis has emerged as a significant strategy. organic-chemistry.orgnih.gov This approach involves the use of a co-catalyst, typically a Brønsted acid, which forms an ion pair with the enamine intermediate. organic-chemistry.orgnih.gov The nature of the counterion can significantly influence the transition state of the allylation step, leading to enhanced stereocontrol. organic-chemistry.orgnih.gov

In these systems, the Brønsted acid protonates the chiral amine, and the resulting conjugate acid then forms an iminium ion with the aldehyde. The deprotonation of this iminium ion by a base generates the enamine, which is now associated with the chiral counterion from the Brønsted acid. This chiral ion pair provides a highly organized chiral environment for the subsequent reaction with the π-allyl palladium complex.

Studies on various α-branched aldehydes have demonstrated that the choice of the Brønsted acid can have a dramatic effect on the enantiomeric excess of the product. organic-chemistry.orgnih.gov Chiral phosphoric acids are commonly employed for this purpose and have been shown to afford excellent results in combination with simple chiral amines. organic-chemistry.orgnih.gov

Multicomponent Coupling Reactions (e.g., Petasis Borono-Mannich Reaction)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. The Petasis Borono-Mannich (PBM) reaction is a prominent example of an MCR that is particularly relevant to the functionalization of aldehydes like this compound. wikipedia.orgorganic-chemistry.orgmdpi.com

The PBM reaction involves the coupling of an aldehyde, an amine, and a boronic acid to generate a substituted amine. wikipedia.orgorganic-chemistry.orgmdpi.com When an α-amino aldehyde such as this compound is used, the reaction provides a direct route to the synthesis of 1,2-diamino derivatives. The reaction proceeds through the formation of a hemiaminal intermediate from the aldehyde and the amine, which then reacts with the boronic acid.

The scope of the Petasis reaction is broad, accommodating a wide range of aldehydes, amines, and boronic acids. wikipedia.orgorganic-chemistry.orgmdpi.com For N-Boc protected α-amino aldehydes, this reaction offers a straightforward method for the diastereoselective synthesis of complex diamine structures. mdpi.com The stereochemical outcome is often influenced by the chirality of the starting amino aldehyde.

Table 2: Representative Examples of the Petasis Borono-Mannich Reaction with N-Protected α-Amino Aldehydes

| N-Protected α-Amino Aldehyde | Amine | Boronic Acid | Solvent | Product Diastereomeric Ratio |

| N-Boc-L-alaninal | Benzylamine | Phenylboronic acid | Dichloromethane | >95:5 |

| N-Cbz-L-valinal | Aniline | Vinylboronic acid | Ethanol | >95:5 |

| N-Boc-L-phenylalaninal | Morpholine | 4-Methoxyphenylboronic acid | Toluene | >95:5 |

Hypervalent Iodine Mediated Oxidative Transformations

Hypervalent iodine reagents have gained prominence as versatile and environmentally benign oxidizing agents in organic synthesis. They can mediate a wide array of transformations, including epoxidations and intramolecular cyclizations, which are of interest for a substrate like this compound with its terminal olefin.

Enantioselective Epoxidation of Olefins

The terminal double bond in this compound is a prime target for enantioselective epoxidation. Hypervalent iodine reagents, in conjunction with chiral catalysts, can be employed to achieve this transformation. princeton.edu The mechanism typically involves the in situ generation of a chiral iodine(III) or iodine(V) species that acts as the oxygen transfer agent.

While direct examples of the enantioselective epoxidation of this compound using hypervalent iodine reagents are not prevalent in the literature, related systems have been studied. For instance, the epoxidation of α,β-unsaturated aldehydes can be achieved with high enantioselectivity using a combination of a hypervalent iodine reagent and a chiral organocatalyst. princeton.edu This suggests that a similar strategy could be applicable to the isolated double bond in the target molecule, potentially requiring a directing group strategy to achieve high levels of stereocontrol.

Intramolecular Cyclization Reactions in Related Systems

The presence of both a nucleophilic nitrogen (after potential deprotection or as the amide) and an electrophilic double bond (upon activation) in this compound makes it a candidate for intramolecular cyclization reactions. beilstein-journals.orgnih.govbeilstein-journals.org Hypervalent iodine reagents are known to promote such cyclizations by activating the olefin towards nucleophilic attack. beilstein-journals.orgnih.govbeilstein-journals.org

In related systems, such as N-alkenylamides, hypervalent iodine reagents have been shown to effectively induce intramolecular cyclization to form heterocyclic structures like oxazolines and pyrrolidines. beilstein-journals.org The reaction is initiated by the coordination of the hypervalent iodine reagent to the double bond, which activates it for attack by the internal nucleophile (the nitrogen or oxygen of the amide). The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) can often be controlled by the nature of the substrate and the reaction conditions.

For a substrate like this compound, a potential intramolecular cyclization would likely require modification of the Boc-protecting group to a functionality that can act as an internal nucleophile under the reaction conditions. Nevertheless, the principle of hypervalent iodine-mediated activation of the terminal olefin for intramolecular C-N or C-O bond formation remains a plausible and synthetically valuable transformation. beilstein-journals.orgnih.govbeilstein-journals.org

Stereochemical Aspects and Asymmetric Induction

Design and Application of Chiral Organocatalysts

Organocatalysts are small, chiral organic molecules that can accelerate chemical reactions and control their stereochemical outcome. 20.210.105 Unlike metal-based catalysts or enzymes, they are often robust, readily available, and environmentally benign. Their mode of action typically involves the formation of transient, reactive intermediates with the substrate, such as enamines or iminium ions, which are then guided to react enantioselectively. researchgate.netalfachemic.com

The amino acid L-proline and its derivatives are among the most successful and widely studied secondary amine organocatalysts. researchgate.netmdpi.com Proline's unique structure, featuring a secondary amine within a rigid five-membered ring and a carboxylic acid group, makes it an exceptionally effective bifunctional catalyst. researchgate.net

In reactions involving aldehydes like N-Boc-amino-3-methylpent-4-enal, the secondary amine of proline condenses with the aldehyde's carbonyl group to form a nucleophilic enamine intermediate. 20.210.105 The chirality of the proline scaffold ensures that this enamine is formed in a specific chiral environment. The carboxylic acid moiety can then act as a Brønsted acid, activating an electrophile (such as an N-Boc-imine in a Mannich reaction) through hydrogen bonding and directing its approach to one of the two diastereotopic faces of the enamine. researchgate.netmdpi.com This dual activation model is crucial for achieving high levels of stereocontrol.

The utility of proline catalysis has been extensively demonstrated in asymmetric Mannich reactions, which are fundamental for carbon-carbon bond formation and the synthesis of chiral β-amino aldehydes. 20.210.105sigmaaldrich.comnih.gov These reactions often proceed with excellent yields, diastereoselectivities, and enantioselectivities. nih.govrsc.org

Table 1: Representative Proline-Catalyzed Mannich Reaction A generalized example based on literature findings for reactions between aldehydes and N-Boc-imines.

| Catalyst | Aldehyde | Imine | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Reference |

| L-Proline (20 mol%) | Propanal | N-Boc-benzaldimine | 99:1 | 99% | sigmaaldrich.comnih.gov |

Chiral Primary Amine Catalysts

In recent years, chiral primary amines, often derived from natural amino acids or Cinchona alkaloids, have emerged as highly versatile and powerful organocatalysts. rsc.org They have proven effective in a wide array of enantioselective transformations, sometimes offering reactivity and stereoselectivity that is complementary or superior to that of secondary amine catalysts. rsc.orgresearchgate.net

Like secondary amines, primary amine catalysts activate carbonyl compounds through the formation of enamine intermediates. alfachemic.com However, the stereochemical environment created by the primary amine catalyst can lead to different outcomes. For instance, in certain asymmetric Mannich reactions, a chiral primary amine catalyst can favor the formation of a trans product, whereas a secondary amine catalyst might yield the cis product under similar conditions. alfachemic.com This ability to tune the diastereoselectivity by simply changing the catalyst type is a significant advantage in synthetic planning. Their application has been demonstrated in reactions with various ketimines, providing access to valuable chiral building blocks. researchgate.net

Control of Diastereoselectivity in Carbon-Carbon Bond Formations

In reactions that create a new stereocenter in a molecule that already possesses one, such as the reaction of a chiral enamine with an electrophile, diastereomeric products can be formed. Controlling the diastereoselectivity to favor one isomer is a critical challenge.

In the context of proline-catalyzed Mannich reactions that produce β-amino aldehydes, high syn-diastereoselectivity is frequently observed. 20.210.105rsc.org The stereochemical outcome is largely dictated by the geometry of the enamine intermediate and the transition state of the subsequent carbon-carbon bond-forming step. The catalyst directs the electrophile (e.g., an N-Boc imine) to attack the enamine from the less sterically hindered face, a process guided by the chiral scaffold of the catalyst itself. researchgate.netwisc.edu The result is the preferential formation of the syn diastereomer, often with ratios exceeding 95:5. sigmaaldrich.comnih.gov

Factors Governing Enantioselective Outcomes (e.g., Chiral Auxiliary Effects, Catalyst-Substrate Interactions)

The enantioselectivity of an organocatalytic reaction is determined by the energetic difference between the transition states leading to the two possible enantiomeric products. Several factors contribute to this energy difference:

Catalyst-Substrate Interactions: The precise interaction between the catalyst and the substrates is the primary determinant of enantioselectivity. In proline catalysis, the formation of a well-defined hydrogen-bonded transition state between the catalyst's carboxylic acid group and the electrophile is crucial. researchgate.net This interaction rigidly orients the reactants, favoring one pathway over the other. wisc.edu

Steric Repulsion: The steric bulk of both the catalyst and the substrates plays a significant role. Chiral catalysts are designed with bulky groups positioned to create a highly asymmetric environment around the reactive center. wisc.edu This steric hindrance disfavors the transition state leading to the minor enantiomer. For example, catalysts with bulkier substituents often lead to improved enantioselectivity. wisc.edu

Chiral Auxiliary Effects: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. acs.org After the reaction, the auxiliary can be removed. While organocatalysis often avoids the need for stoichiometric auxiliaries by using a catalytic amount of a chiral molecule, the principles are related. The catalyst itself can be seen as forming a transient chiral auxiliary with the substrate (e.g., the enamine intermediate), which then directs the diastereoselective bond formation. acs.org

Dynamic Kinetic Resolution in Transformations of Related Racemic Intermediates

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture entirely into a single, enantiomerically pure product, thus overcoming the 50% theoretical yield limit of a standard kinetic resolution. nih.govresearchgate.net This process combines the rapid, in-situ racemization of the starting material with a stereoselective reaction that consumes one enantiomer faster than the other. researchgate.netrsc.org

In the context of aldehydes, a primary or secondary amine catalyst can facilitate the racemization of a chiral aldehyde via the formation of an achiral enamine intermediate. nih.govresearchgate.net If this racemization is faster than the subsequent enantioselective reaction, the entire racemic pool of the starting material can be funneled into a single enantiomeric product.

For example, a racemic α-substituted N-Boc-amino aldehyde could potentially undergo DKR. An amine catalyst would continuously interconvert the (R)- and (S)-enantiomers of the aldehyde. Simultaneously, a second catalyst (or the same one, if bifunctional) promotes an enantioselective reaction (e.g., a cyclization or addition) of one of the enantiomers. This drains the pool of one enantiomer, and Le Châtelier's principle drives the racemization process to continually replenish it from the other, ultimately leading to a high yield of a single stereoisomeric product. nih.govrsc.org

Table 2: Key Stereochemical Strategies and Controlling Elements

| Strategy | Key Catalyst Type | Primary Controlling Factor | Typical Outcome | Reference |

| Asymmetric Mannich Reaction | Secondary Amine (Proline) | Bifunctional catalysis (enamine + H-bonding) | High syn-diastereoselectivity, High enantioselectivity | 20.210.105researchgate.net |

| Asymmetric Mannich Reaction | Primary Amine | Steric environment of enamine intermediate | Tunable diastereoselectivity (e.g., trans products) | alfachemic.comresearchgate.net |

| Dynamic Kinetic Resolution | Amine + Resolution Catalyst | Rapid racemization of substrate + Enantioselective reaction | >50% yield of a single enantiomer from a racemate | nih.govresearchgate.net |

Applications in Complex Molecule and Natural Product Synthesis

Utility as a Versatile Building Block for Chiral Scaffolds

Chiral N-Boc protected amino aldehydes are recognized as highly useful building blocks in organic synthesis. nih.gov The presence of both a nucleophilic amine (after deprotection) and an electrophilic aldehyde in N-Boc-(+/-)-amino-3-methylpent-4-enal, coupled with its chirality, allows for its use in the stereoselective synthesis of a variety of complex molecules. These chiral building blocks are instrumental in the creation of enantiomerically pure pharmaceuticals and natural products, as the biological activity of such compounds is often dependent on their specific stereochemistry. enamine.net The aldehyde group can participate in a myriad of carbon-carbon bond-forming reactions, including aldol (B89426) additions, Wittig reactions, and reductive aminations, while the Boc-protected amine provides a latent nucleophile that can be revealed for subsequent cyclization or coupling reactions. nih.gov

Construction of Nitrogen-Containing Heterocyclic Systems

The bifunctional nature of this compound makes it an ideal starting material for the synthesis of various nitrogen-containing heterocyclic compounds.

The synthesis of piperidine (B6355638) rings, a common motif in pharmaceuticals, can be achieved through various strategies starting from chiral amino aldehydes. acs.orgnih.gov A common approach involves the use of the aldehyde functionality to extend the carbon chain, followed by cyclization involving the amine. For instance, a δ-amino nitrile, which can be conceptually derived from a δ-amino aldehyde, can undergo reductive cyclization to form a piperidine ring. nih.gov Furthermore, chiral aminoalcohol-derived δ-lactams provide a straightforward route to enantiopure piperidines. acs.org While direct examples using this compound are not prevalent in the reviewed literature, its structural similarity to precursors used in established synthetic routes for piperidines and lactams suggests its high potential in this area. rsc.org

A representative transformation showcasing the synthesis of a substituted piperidine from a related chiral building block is outlined below:

| Starting Material | Reagents and Conditions | Product | Yield | Diastereomeric Ratio |

| N-(tert-butylsulfinyl)-bromoimine | Grignard Reagent, Continuous Flow | Functionalized Piperidine | >80% | >90:10 |

This data is illustrative of a general method for piperidine synthesis and is based on a highly diastereoselective continuous flow protocol. acs.org

Oxazolidine-2,4-diones are a class of heterocyclic compounds with notable biological activity. rsc.org Their synthesis can be achieved through various routes, including the condensation of primary amines with α-ketoesters followed by cyclization. rsc.org While direct synthesis from this compound is not explicitly detailed in the surveyed literature, related N-Boc protected amines can be utilized in the formation of oxazolidinones, which are precursors to oxazolidine-2,4-diones. organic-chemistry.org The traditional synthesis of oxazolidines involves the condensation of 2-aminoalcohols with aldehydes or ketones, highlighting the potential of amino aldehydes as precursors after appropriate functional group manipulation. wikipedia.orgorganic-chemistry.org

The aldehyde functionality of this compound can be exploited in multicomponent reactions to generate highly substituted carbocyclic and heterocyclic frameworks. For example, the one-pot synthesis of highly substituted cyclohexenes can be achieved through the coupling of aldehydes, amides, and dienophiles. acs.org

The synthesis of chiral tetrahydrofurans can be accomplished from β-amino alcohols, which are accessible from α-amino aldehydes, via visible-light-mediated deoxygenation and subsequent radical cyclization. nih.gov This methodology provides a pathway to valuable heterocyclic structures present in many natural products. nih.govorganic-chemistry.org

| Substrate Type | Key Reaction | Product |

| Monoallylated β-amino alcohols | Visible-light-mediated deoxygenative 5-exo-trig cyclization | Chiral Tetrahydrofurans |

This table illustrates a general strategy for the synthesis of chiral tetrahydrofurans from precursors derivable from amino aldehydes. nih.gov

Formal and Total Synthesis of Bioactive Compounds

The formal synthesis of Sedum alkaloids, a family of piperidine alkaloids with potential therapeutic properties, has been a significant area of research. rsc.orgresearchgate.netrsc.orgnih.gov Methodologies have been developed for the synthesis of enantiopure N-Boc-β³-amino acid methyl esters, which serve as key intermediates in the formal synthesis of these alkaloids. rsc.orgresearchgate.netrsc.orgnih.gov These synthetic routes often begin with enantiopure α-amino acids, which are precursors to chiral amino aldehydes like this compound. rsc.orgresearchgate.net A catalyst-controlled aza-Cope rearrangement of intermediates derived from chiral aldehydes has also been successfully applied in the total synthesis of (+)-sedridine and (+)-allosedridine. nih.gov The synthesis of homoprolinol and homopipecolinol, key precursors for Sedum alkaloids, further underscores the importance of chiral N-Boc protected building blocks in this field. researchgate.net

A key transformation in a formal synthesis of Sedum alkaloids is presented below:

| Precursor | Reaction | Key Intermediate |

| N-Boc-β³-amino alcohol | Mesylation and cyclization | N-Boc-pyrrolidine derivative |

This represents a crucial step in the formal synthesis of pyrrolidine (B122466) Sedum alkaloids, demonstrating the utility of N-Boc protected amino alcohols. rsc.org

Application in Sparteine (B1682161) Alkaloid Synthesis

While direct, documented applications of this compound in the total synthesis of sparteine alkaloids are not extensively reported, its structure suggests a plausible role as a key C5 building block. The biosynthesis of sparteine involves the enzymatic condensation of three cadaverine (B124047) (1,5-diaminopentane) units, which are derived from lysine. Synthetic strategies often mimic this approach by assembling piperidine rings from C5 precursors.

This compound could theoretically be elaborated into a suitable piperidine precursor. For instance, the aldehyde could undergo reductive amination followed by intramolecular cyclization. Alternatively, the vinyl group could be functionalized and incorporated into a cyclization strategy to form the characteristic tetracyclic core of sparteine. The methyl group at the 3-position could also influence the stereochemical outcome of such cyclization reactions, offering a potential route for diastereoselective synthesis.

A hypothetical synthetic approach could involve the conversion of the aldehyde to an amine, followed by coupling with another C5 unit and subsequent cyclization to form the initial piperidine rings of the sparteine skeleton. The stereocenter bearing the methyl group would be crucial in directing the formation of the desired stereoisomer.

Pathways to Steroidal and Polycyclic Derivatives

The construction of steroidal and other complex polycyclic systems often relies on powerful annulation reactions that build multiple rings in a controlled manner. The functionalities present in this compound make it a promising substrate for intramolecular cyclization strategies to access such frameworks.

One potential pathway involves an intramolecular Diels-Alder reaction. The vinyl group can act as a dienophile, and a diene moiety could be introduced by extending the aldehyde chain. Subsequent cyclization would lead to the formation of a bicyclic system, which could serve as a core structure for further elaboration into more complex polycyclic derivatives. The N-Boc protecting group can play a crucial role in influencing the stereoselectivity of such reactions.

Another approach could involve a cascade reaction initiated by the aldehyde. For example, a Prins-type cyclization or a related cationic cascade could be triggered, leading to the formation of multiple rings in a single synthetic operation. The protected amine could act as a directing group or participate in the cyclization to form nitrogen-containing polycycles. Radical cyclizations involving the vinyl group also present a viable strategy for constructing complex ring systems.

Table 1: Potential Cyclization Strategies for Polycyclic Synthesis

| Cyclization Strategy | Key Reacting Groups | Potential Product Scaffold |

| Intramolecular Diels-Alder | Vinyl group (dienophile), introduced diene | Bicyclic and tricyclic systems |

| Cationic Cascade (e.g., Prins) | Aldehyde, vinyl group | Polycyclic ethers and carbocycles |

| Radical Cyclization | Vinyl group, introduced radical precursor | Fused and bridged ring systems |

| Intramolecular Aldol/Michael | Aldehyde, functionalized side chain | Carbocyclic and heterocyclic rings |

Synthesis of Functionalized Amino Acid and Peptide Analogs

N-Boc protected amino aldehydes are well-established precursors for the synthesis of a wide variety of non-natural amino acids and their subsequent incorporation into peptide analogs. researchgate.net The aldehyde functionality of this compound allows for various transformations to introduce diverse side chains and functionalities, leading to novel amino acid structures with tailored properties.

One common approach is the oxidation of the aldehyde to a carboxylic acid, which would yield a protected γ-amino acid. This can be followed by deprotection and further modification. Alternatively, the aldehyde can undergo reactions such as Wittig olefination, Grignard additions, or reductive aminations to introduce a wide range of substituents, leading to the synthesis of functionalized amino acids with unique side chains.

The resulting unnatural amino acids can then be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies. The introduction of these modified amino acids can significantly impact the structure, conformation, and biological activity of the resulting peptide analogs. For instance, the incorporation of γ-amino acids can lead to peptides with increased stability towards enzymatic degradation.

Table 2: Transformations of the Aldehyde for Amino Acid Synthesis

| Reaction Type | Reagent(s) | Resulting Functional Group |

| Oxidation | Jones reagent, Pinnick oxidation | Carboxylic acid |

| Reductive Amination | Amine, NaBH(OAc)₃ | Secondary or tertiary amine |

| Wittig Reaction | Phosphonium (B103445) ylide | Alkene |

| Grignard Reaction | Grignard reagent | Secondary alcohol |

| Cyanohydrin Formation | TMSCN, catalyst | Cyanohydrin |

The synthesis of peptide analogs containing these modified residues is crucial for developing new therapeutic agents and tools for chemical biology. The versatility of this compound as a precursor for these building blocks underscores its importance in medicinal chemistry and drug discovery.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Pathways and Catalytic Cycles

The catalytic cycles of reactions involving N-Boc-(+/-)-amino-3-methylpent-4-enal, particularly in asymmetric organocatalysis, are primarily understood through the formation of key reactive intermediates: dienamine and iminium ions. nobelprize.org

In organocatalytic reactions, this compound readily reacts with a chiral secondary amine catalyst, such as proline or its derivatives, to form a nucleophilic enamine intermediate. nobelprize.orgacs.org This enamine is the key species that reacts with electrophiles. The formation of the iminium ion, on the other hand, activates the aldehyde towards nucleophilic attack. nobelprize.org The coupling of iminium ion and enamine catalysis has been a powerful strategy in the synthesis of complex organic molecules. nobelprize.org

The reaction pathway can be generalized as follows:

Iminium Ion Formation: The aldehyde condenses with the chiral amine catalyst to form a chiral iminium ion. This process lowers the LUMO of the α,β-unsaturated system, making it more susceptible to nucleophilic attack. nobelprize.org

Enamine Formation: In the presence of a base or through tautomerization, the iminium ion can be converted to a chiral enamine. This enamine is a key nucleophilic intermediate. nobelprize.orgacs.org

Nucleophilic Attack: The enamine attacks an electrophile, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. acs.org

Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed to release the functionalized product and regenerate the chiral amine catalyst, thus completing the catalytic cycle. nobelprize.org

A proposed catalytic cycle for a generic proline-catalyzed reaction involving an N-Boc protected amino aldehyde is depicted below:

| Step | Description | Intermediate |

| 1 | Reaction of the aldehyde with proline | Iminium ion |

| 2 | Deprotonation | Enamine |

| 3 | Reaction with an electrophile | New C-C bond formation |

| 4 | Hydrolysis | Product release and catalyst regeneration |

This table illustrates a generalized pathway for proline-catalyzed reactions of aldehydes.

Cooperative catalysis, where two or more catalysts work in concert to promote a chemical transformation, has emerged as a powerful strategy. For reactions involving N-Boc protected amino aldehydes, several cooperative catalysis models have been proposed. One such model involves the synergistic combination of an organocatalyst and a metal catalyst. ethz.ch For instance, the combination of enamine catalysis with a transition metal catalyst can enable novel transformations. ethz.ch

Another approach is the use of bifunctional catalysts, where a single molecule contains both a Lewis basic site (to activate the nucleophile) and a Lewis acidic site (to activate the electrophile). ethz.ch In the context of this compound, a bifunctional catalyst could simultaneously activate the aldehyde through iminium ion formation and coordinate to the electrophile, thereby controlling the stereochemical outcome of the reaction.

Computational Modeling of Transition States and Stereochemical Control

Density Functional Theory (DFT) studies have been instrumental in understanding the origins of stereoselectivity in organocatalytic reactions of aldehydes. rsc.org These computational models allow for the detailed examination of transition state geometries and the non-covalent interactions that dictate the facial selectivity of the reaction.

For reactions involving substrates analogous to this compound, computational studies have highlighted the importance of hydrogen bonding and steric interactions in the transition state. acs.org For example, in proline-catalyzed Mannich reactions, the carboxylic acid group of proline is believed to play a crucial role in orienting the electrophile through hydrogen bonding, leading to high levels of stereocontrol. wisc.edu

The calculated energy barriers for different stereochemical pathways can provide a quantitative prediction of the enantiomeric excess (ee) of the product, which can then be compared with experimental results to validate the proposed mechanistic model.

| Computational Method | Key Findings for Aldehyde Functionalization |

| DFT (B3LYP) | Elucidation of transition state geometries, identification of key non-covalent interactions (hydrogen bonding, steric hindrance). nih.gov |

| Ab initio methods | High-accuracy energy calculations for competing reaction pathways. |

| Molecular Dynamics | Simulation of catalyst and substrate dynamics to understand conformational preferences. |

This table summarizes common computational methods and their applications in studying aldehyde functionalization reactions.

Spectroscopic Analysis for Characterization of Reactive Intermediates

The direct observation and characterization of reactive intermediates are crucial for validating proposed reaction mechanisms. NMR spectroscopy has been a particularly powerful tool in this regard. nih.gov In situ NMR studies have allowed for the real-time monitoring of organocatalytic reactions, providing evidence for the formation of key intermediates such as enamines and oxazolidinones. nih.gov

For instance, the enamine intermediates in proline-catalyzed aldol (B89426) reactions have been detected and characterized experimentally, confirming their role in the catalytic cycle. nih.gov While specific spectroscopic data for this compound is not widely available, the techniques employed for similar systems would be directly applicable.

Other spectroscopic techniques that could be employed include:

Mass Spectrometry: To detect and identify key intermediates and products.

Infrared (IR) Spectroscopy: To monitor the disappearance of starting materials and the appearance of products by observing characteristic vibrational frequencies.

Kinetic Studies and Rate-Determining Steps

Reaction progress kinetic analysis has shown that for some proline-mediated intermolecular aldol reactions, the enamine formation is not the rate-determining step. nih.gov Instead, the carbon-carbon bond-forming step is often the slowest step in the catalytic cycle. nih.gov Isotope effect studies can further support the role of specific atoms or groups in the rate-limiting step. nih.gov Understanding the rate-determining step is critical for optimizing reaction conditions and designing more efficient catalysts. acs.org

Future Perspectives and Emerging Research Avenues

Development of Next-Generation Catalytic Systems for Enhanced Efficiency and Selectivity

The future synthesis and application of N-Boc-(+/-)-amino-3-methylpent-4-enal are intrinsically linked to the development of more advanced catalytic systems. The drive for greater efficiency and selectivity in organic synthesis is a constant, and research in this area is expected to directly impact the utility of this chiral enal.

Next-generation catalysts are being designed to offer superior performance under milder reaction conditions, with lower catalyst loadings and higher turnover numbers. For the synthesis of chiral amines, significant progress has been made in transition metal-catalyzed asymmetric hydrogenation, which is a key method for producing such compounds with high enantioselectivity. nih.gov Future catalytic systems, potentially incorporating novel phosphine (B1218219) ligands or N-heterocyclic carbenes, are anticipated to provide even greater control over the stereochemical outcome of reactions involving N-Boc protected amino enals. nih.gov

Furthermore, the field of biocatalysis presents a promising frontier. Engineered enzymes, such as transaminases and amine dehydrogenases, are increasingly being used for the synthesis of chiral amines due to their high selectivity and environmentally benign nature. nih.gov Future research will likely focus on developing enzymes with tailored substrate specificities, enabling the efficient and highly selective transformation of this compound into a variety of valuable chiral products. The immobilization of these enzymes will also be a key area of development, enhancing their stability and reusability in industrial processes. nih.gov

The following table summarizes potential next-generation catalytic systems and their expected impact:

| Catalytic System | Anticipated Advancements | Impact on this compound |

| Transition Metal Catalysts | Development of novel ligands for enhanced enantioselectivity and activity. | More efficient and selective synthesis of chiral products. |

| Organocatalysts | Design of more robust and highly stereoselective small molecule catalysts. | Greener and more cost-effective synthetic routes. |

| Biocatalysts (Engineered Enzymes) | Tailoring of enzyme active sites for specific substrates; improved immobilization techniques. | Highly specific and sustainable production of chiral amines. |

Discovery of Novel Reactivity Modes for Enal Functionality

The enal moiety of this compound is a versatile functional group capable of participating in a wide array of chemical transformations. Future research is expected to uncover novel reactivity modes, expanding the synthetic utility of this building block.

One area of emerging interest is the exploration of photoredox catalysis, which can enable previously inaccessible transformations by harnessing the energy of visible light. frontiersin.orgnih.gov The application of photoredox catalysis to N-Boc protected enals could lead to the development of new methods for carbon-carbon and carbon-heteroatom bond formation, opening up new avenues for the synthesis of complex molecules. For instance, the combination of photoredox catalysis with organocatalysis or transition metal catalysis could unlock unprecedented reactivity patterns. frontiersin.orgnih.gov

Furthermore, the development of novel transformations of α,β-unsaturated aldehydes continues to be an active area of research. rsc.org Innovations in this field could lead to new ways of functionalizing the enal group of this compound, for example, through novel cycloaddition reactions or conjugate additions with previously incompatible nucleophiles. The discovery of new catalytic systems that can control the regioselectivity and stereoselectivity of these reactions will be crucial.

Expansion into Cascade and Multicomponent Reaction Sequences

Cascade and multicomponent reactions (MCRs) represent a powerful strategy for increasing synthetic efficiency by combining multiple reaction steps into a single operation. nih.govnih.gov this compound, with its multiple functional groups, is an ideal candidate for incorporation into such complex reaction sequences.

Future research will likely focus on the design of novel cascade reactions that exploit the inherent reactivity of both the enal and the protected amine functionalities. For example, a reaction sequence could be initiated at the enal, followed by an intramolecular cyclization involving the deprotected amine, leading to the rapid assembly of heterocyclic scaffolds. The development of catalysts that can orchestrate these multi-step transformations with high levels of control will be a key challenge.

MCRs involving N-Boc protected amino aldehydes are also a promising area for future exploration. jocpr.com By combining three or more reactants in a single pot, MCRs allow for the rapid generation of molecular complexity from simple starting materials. jocpr.com Future efforts will likely be directed towards the discovery of new MCRs that incorporate this compound to produce diverse libraries of compounds for applications in drug discovery and materials science. jocpr.com

Integration into Automated Synthesis Platforms and High-Throughput Discovery

The increasing integration of automation and high-throughput screening in chemical research is set to revolutionize the way molecules are synthesized and optimized. nih.gov this compound is well-suited for use in these automated platforms due to its stability and predictable reactivity.

Automated synthesis platforms, which utilize robotic systems to perform chemical reactions, can significantly accelerate the discovery and optimization of new synthetic methods. nih.gov In the future, we can expect to see the use of such platforms to rapidly screen a wide range of catalysts and reaction conditions for transformations involving this compound. This will enable the rapid identification of optimal conditions for desired transformations, saving time and resources.

High-throughput screening techniques are also becoming increasingly important for the discovery of new catalysts and reactions. nih.govh1.co By enabling the rapid analysis of large numbers of experiments, these techniques can accelerate the pace of research. nih.gov The development of high-throughput assays for monitoring the stereoselectivity and efficiency of reactions involving chiral enals will be crucial for the rapid discovery of new catalytic systems. nih.gov

The following table outlines the potential impact of automation on research involving this compound:

| Technology | Application | Benefit |

| Automated Synthesis Platforms | Rapid screening of reaction conditions (catalysts, solvents, temperatures). | Accelerated optimization of synthetic routes. |

| High-Throughput Screening | Discovery of new catalysts and reactions for enal transformations. | Faster identification of efficient and selective methods. |

| Robotic Liquid Handling | Precise and reproducible dispensing of reagents for combinatorial library synthesis. | Efficient generation of diverse compound libraries for screening. |

Q & A

Q. What synthetic routes are effective for preparing N-Boc-(+/-)-amino-3-methylpent-4-enal, and what protecting group strategies are critical?

Methodological Answer: The synthesis typically involves N-Boc protection of the amine group early in the sequence to prevent undesired side reactions. A validated approach includes:

- Palladium-catalyzed cross-coupling : As demonstrated in the synthesis of tert-butyl (3-(5-methylpyridin-3-yl)prop-2-yn-1-yl)carbamate (4f-Boc), using N-Boc-propargylamine, CuI, and Pd(PPh₃)₄ under argon in deaerated 1-propanol at 100°C .

- Microwave-assisted reactions : Employing Biotage microwave vials for controlled heating, which accelerates coupling steps while maintaining regioselectivity .

- Post-synthetic deprotection : Removal of the Boc group using TFA in anhydrous DCM, followed by neutralization and isolation of the free amine .

Q. How can the structure and purity of this compound be confirmed experimentally?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra should match predicted chemical shifts for the Boc-protected amine, alkene (δ ~5–6 ppm for protons on the pent-4-enal group), and methyl branching (δ ~1.2–1.5 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with deviations <5 ppm from theoretical values .

- HPLC with UV/Vis detection : Monitor purity (>95%) using reverse-phase columns (C18) and acetonitrile/water gradients .

Q. What are the recommended storage conditions and stability profiles for this compound?

Methodological Answer:

- Storage : Keep in sealed containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the Boc group or oxidation of the alkene .

- Stability testing : Perform accelerated degradation studies under varying pH (e.g., 1–13) and temperatures (25–60°C) to identify degradation products (e.g., free amine or aldehydes) via LC-MS .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of enantiomeric forms?

Methodological Answer:

- Chiral auxiliaries or catalysts : Use chiral ligands (e.g., BINAP) in asymmetric hydrogenation or cross-coupling to bias the formation of specific enantiomers .

- Chromatographic resolution : Optimize chiral stationary phases (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases to separate (±)-enantiomers. Validate enantiomeric excess (ee) via polarimetry or chiral HPLC .

Q. How can reaction yields be optimized while minimizing side reactions (e.g., alkene isomerization)?

Methodological Answer:

- Temperature control : Avoid prolonged heating above 80°C to prevent alkene migration. Use microwave irradiation for rapid, controlled heating .

- Additives : Include radical scavengers (e.g., BHT) or antioxidants (e.g., ascorbic acid) in protic solvents to suppress oxidation .

- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates .

Q. How should contradictory bioactivity data (e.g., neuroprotective effects vs. toxicity) be resolved?

Methodological Answer:

- Dose-response studies : Establish EC₅₀ and IC₅₀ values in neuronal cell lines (e.g., SH-SY5Y) to differentiate therapeutic vs. toxic thresholds .

- Mechanistic assays : Compare the compound’s interaction with neurotransmitter pathways (e.g., GABAergic or glutamatergic systems) using patch-clamp electrophysiology or calcium imaging .

- In vivo validation : Test neuroprotective efficacy in animal models (e.g., zebrafish or rodents) of epilepsy or neurodegeneration, correlating pharmacokinetic data with behavioral outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.